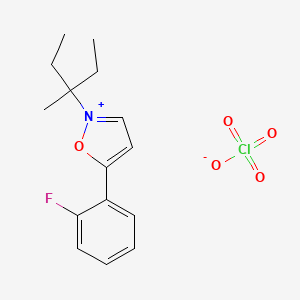
L-Asparaginyl-L-prolyl-L-histidyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-L-prolyl-L-histidyl-L-proline is a tetrapeptide composed of four amino acids: asparagine, proline, histidine, and proline. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-prolyl-L-histidyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection Steps: Protecting groups on the amino acids are removed after each coupling step to allow the next amino acid to attach.
Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and they may include additional purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-prolyl-L-histidyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidizing specific amino acid residues, such as the histidine residue.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are used.
Major Products Formed
Hydrolysis: Produces individual amino acids (asparagine, proline, histidine, and proline).
Oxidation: Can lead to the formation of oxidized histidine derivatives.
Reduction: Results in the reduction of any disulfide bonds present.
Scientific Research Applications
L-Asparaginyl-L-prolyl-L-histidyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-prolyl-L-histidyl-L-proline depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, leading to a cascade of cellular events. For example, this peptide may interact with cell surface receptors, triggering intracellular signaling pathways that result in various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
- L-Proline, L-seryl-L-asparaginyl-L-asparaginyl-L-asparaginyl-L-valyl-L-arginyl-L-prolyl-L-isoleucyl-L-histidyl-L-isoleucyl-L-tryptophyl
Uniqueness
L-Asparaginyl-L-prolyl-L-histidyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct biological properties. The presence of histidine, for example, can influence the peptide’s ability to bind to metal ions and participate in enzymatic reactions.
Properties
CAS No. |
851220-75-2 |
|---|---|
Molecular Formula |
C20H29N7O6 |
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H29N7O6/c21-12(8-16(22)28)18(30)26-5-1-3-14(26)17(29)25-13(7-11-9-23-10-24-11)19(31)27-6-2-4-15(27)20(32)33/h9-10,12-15H,1-8,21H2,(H2,22,28)(H,23,24)(H,25,29)(H,32,33)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
VNKNFLCZTCANLW-AJNGGQMLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)C(CC(=O)N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




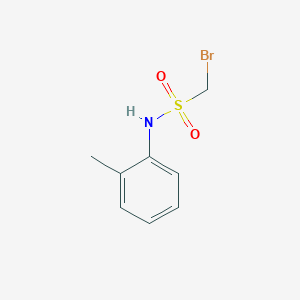
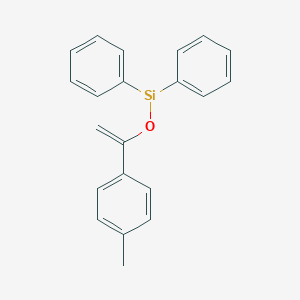
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14193110.png)
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
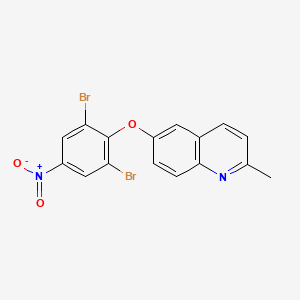
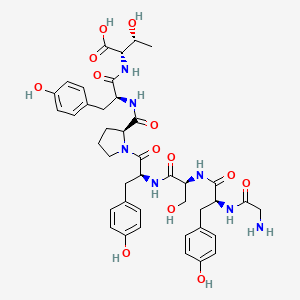
![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)
